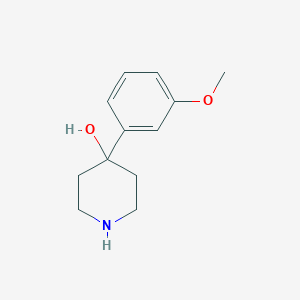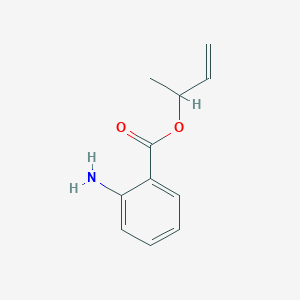
4-Acetyl-3-methylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-3-methylcyclohex-2-en-1-one, commonly known as AMCH, is a cyclic ketone that has gained significant interest in scientific research in recent years due to its unique chemical properties and potential applications in various fields. This compound is a yellowish liquid with a distinct odor and is commonly used as a flavoring agent in food and beverage industries. However, its potential as a research tool has been explored in recent years, and several studies have been conducted to understand its mechanism of action and physiological effects.
作用機序
The mechanism of action of AMCH is not well understood, but it is believed to act as a reactive electrophile due to the presence of a carbonyl group and an alpha, beta-unsaturated system in its chemical structure. This reactivity makes AMCH a useful tool for studying the mechanism of various chemical reactions, including nucleophilic addition, Michael addition, and Diels-Alder reactions.
生化学的および生理学的効果
AMCH has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities. In a study conducted on human breast cancer cells, AMCH was found to induce cell death by activating the intrinsic apoptotic pathway. AMCH has also been reported to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
AMCH has several advantages as a research tool, including its unique chemical structure, reactivity, and availability. It is relatively easy to synthesize and can be obtained in high purity and yield. However, its potential as a research tool is limited by its potential toxicity and the lack of information on its mechanism of action.
将来の方向性
There are several future directions for the research on AMCH, including the synthesis of novel compounds with potential biological activities, the exploration of its mechanism of action, and the development of new synthetic methods for its production. Additionally, the potential applications of AMCH in the food and beverage industry should also be explored further.
合成法
The synthesis of AMCH can be achieved through several methods, including the Friedel-Crafts acylation reaction, which involves the reaction of cyclohexanone with acetyl chloride in the presence of a Lewis acid catalyst. This method results in the production of AMCH with high purity and yield. Other methods, such as the oxidation of 4-isopropylcyclohexanol and the cyclization of 4-isopropylphenylacetic acid, have also been reported for the synthesis of AMCH.
科学的研究の応用
AMCH has been widely used in scientific research as a model compound for studying the chemical and physical properties of cyclic ketones. Its unique chemical structure and reactivity have made it a useful tool for exploring the mechanism of various chemical reactions, including the Diels-Alder reaction, Michael addition, and oxidation reactions. AMCH has also been used as a starting material for the synthesis of various compounds with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer agents.
特性
CAS番号 |
194808-25-8 |
|---|---|
製品名 |
4-Acetyl-3-methylcyclohex-2-en-1-one |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
4-acetyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h5,9H,3-4H2,1-2H3 |
InChIキー |
COJTTYQJUUCSQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CCC1C(=O)C |
正規SMILES |
CC1=CC(=O)CCC1C(=O)C |
同義語 |
2-Cyclohexen-1-one, 4-acetyl-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



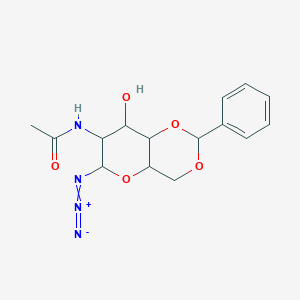



![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
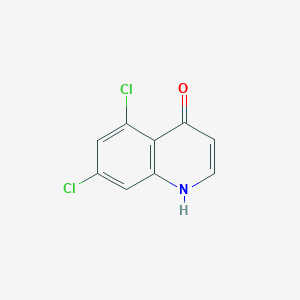



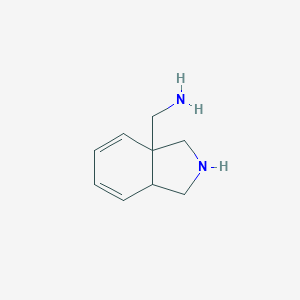
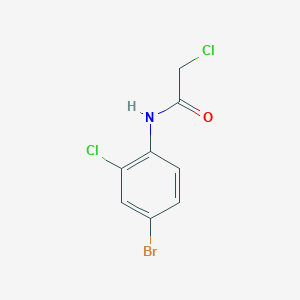
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
